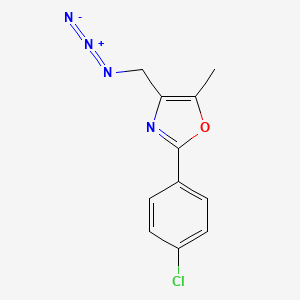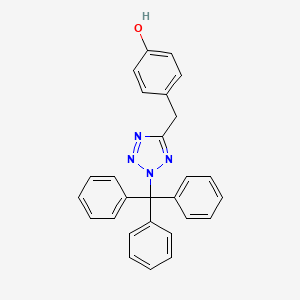![molecular formula C16H12F2O3 B1394569 2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]- CAS No. 649740-48-7](/img/structure/B1394569.png)
2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-
Overview
Description
“2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-” is a chemical compound with the molecular formula C16H12F2O3 . It has a molecular weight of 290.27 . The IUPAC name for this compound is (2E)-3-{4-[(3,4-difluorobenzyl)oxy]phenyl}-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 230 - 232°C . Its physical form is solid . The predicted properties include a boiling point of 459.9±30.0 °C and a density of 1.187±0.06 g/cm3 .Scientific Research Applications
Substrate-Dependent Ligand Acceleration in Enantioselective Hydrogenation
The research by Mameda et al. (2015) discusses the enantioselective hydrogenation of substituted 2,3-diarylpropenoic acids, highlighting the ligand acceleration effects with substrates yielding over 90% enantiomeric excess (ee). The study emphasizes the substrate-dependent nature of this process, particularly noting the significant acceleration observed with 2,3-Di(methoxyphenyl)propenoic acid and 3-( p -Fluorophenyl)-2-( o -methoxyphenyl)propenoic acid, with the former showing a hydrogenation rate increase of 370% and an ee of 91%, and the latter exhibiting an ee of 92% and an activity increase of 230%. The research provides insight into the role of substituents in enantioselectivity and the intricate balance between them, crucial for achieving high enantiomeric excess in catalytic processes (Mameda et al., 2015).
Potential as a Cancer Chemopreventive Agent
Curini et al. (2006) explored 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a secondary metabolite with a structure related to ferulic acid. This compound, derived from Acronychia baueri Schott, exhibits promising pharmacological properties, including potential cancer chemopreventive effects. Notably, its ethyl ester has demonstrated significant biological effects, such as chemoprevention of colon and tongue cancers in dietary feeding studies in rats. This positions 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid as a novel candidate for cancer chemoprevention, prompting further synthesis and investigation of its derivatives (Curini et al., 2006).
Dynamics and Antioxidant Potential
Horbury et al. (2016) studied the photodynamics of ferulic acid and caffeic acid, both structurally related to the compound of interest and known for their potent antioxidant properties. The research provides valuable insights into the trans-cis photoisomerization process of these acids, a phenomenon that is crucial for their function as antioxidants and potential sunscreen components. Understanding the behavior of these compounds under photoexcitation can offer a foundation for exploring the properties and applications of similar compounds in scientific research (Horbury et al., 2016).
SERS Behavior in Catalytic Asymmetric Hydrogenation
Firkala et al. (2015) conducted a study on the Surface Enhanced Raman Spectroscopic (SERS) behavior of substituted propenoic acids used in heterogeneous catalytic asymmetric hydrogenation. The findings reveal that the adsorption strength and geometry on the silver surface vary among different phenylpropenoic acids. This research offers deep insights into the molecular interactions and adsorption dynamics of these compounds, which are crucial for optimizing catalytic processes and understanding the surface phenomena in heterogeneous catalysis (Firkala et al., 2015).
properties
IUPAC Name |
3-[4-[(3,4-difluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMNUKYTAJGSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694260 | |
| Record name | 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]- | |
CAS RN |
649740-48-7 | |
| Record name | 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)

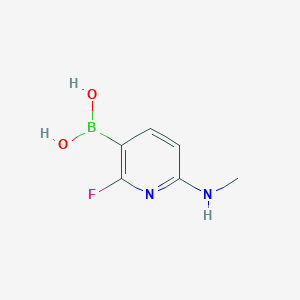
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)

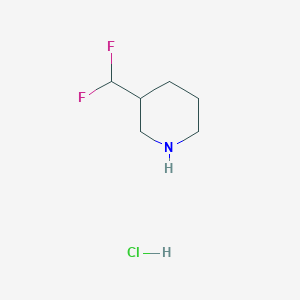

![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)

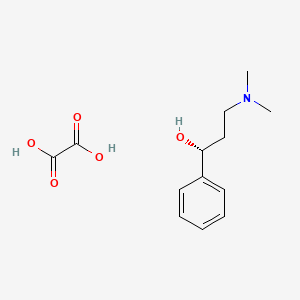
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)

